(2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a hydroxyethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the addition of the hydroxyethylcarbamoyl group. Common reagents used in these reactions include chlorinating agents, carbamoylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S,5R)-5-(2-bromophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid
- (2S,4S,5R)-5-(2-fluorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid
Uniqueness
The uniqueness of (2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,4S,5R)-5-(2-chlorophenyl)-4-(2-hydroxyethylcarbamoyl)-1,2-dimethylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-16(15(22)23)9-11(14(21)18-7-8-20)13(19(16)2)10-5-3-4-6-12(10)17/h3-6,11,13,20H,7-9H2,1-2H3,(H,18,21)(H,22,23)/t11-,13-,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDBWJYYKDJSMR-RBOXIYTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2Cl)C(=O)NCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1C)C2=CC=CC=C2Cl)C(=O)NCCO)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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